4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid
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Overview
Description
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid is a complex organic compound that features a quinazoline core substituted with various functional groups, including a thiazole ring and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the thiazole and oxazole rings, and the final sulfonation step. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.
Oxazole Derivatives: Compounds with the oxazole ring, such as oxazolidinones, are known for their antimicrobial properties.
Quinazoline Derivatives: Quinazoline-based compounds, such as gefitinib and erlotinib, are used as anticancer agents.
Uniqueness
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C36H35ClN6O8S3 |
---|---|
Molecular Weight |
811.4 g/mol |
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10) |
InChI Key |
QSUPQMGDXOHVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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